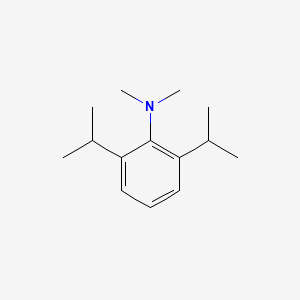

2,6-Diisopropyl-N,N-dimethylaniline

描述

Significance of Sterically Hindered Tertiary Anilines in Contemporary Organic Chemistry

Sterically hindered tertiary anilines, such as 2,6-Diisopropyl-N,N-dimethylaniline, play a crucial role in contemporary organic chemistry due to their unique reactivity profile. The bulky substituents ortho to the nitrogen atom create a sterically crowded environment, which significantly diminishes the nucleophilicity of the amine. This characteristic is highly valuable in situations where a non-nucleophilic base is required to promote a reaction without participating in it.

The synthesis of these sterically demanding anilines has been a persistent challenge, driving the development of novel synthetic methodologies. acs.orgnih.gov Researchers have explored various strategies, including three-component coupling reactions and copper-catalyzed amination of aryl boronic esters, to access these complex structures. acs.orgnih.gov The demand for such bulky ligands has been on the rise, particularly for stabilizing low-coordinate main group elements and transition metal complexes. rsc.org For instance, they are integral components of N-heterocyclic carbenes, β-diketiminates, and other ligand systems. rsc.org

The reduced nucleophilicity of hindered anilines like this compound makes them suitable for applications such as stabilizing metal complexes in catalysis. They have also been investigated as co-initiators in two-photon polymerization. chemicalbook.com The development of practical catalytic methods for their synthesis under mild conditions has further expanded their utility, allowing for their preparation with a wide range of functional groups. nih.gov

Historical Context of N,N-Dialkylanilines and the Evolution of Steric Effect Studies

The study of N,N-dialkylanilines dates back to the mid-19th century, with the first synthesis of N,N-dimethylaniline reported in 1850. wikipedia.org Initially, research focused on their synthesis and basic reactivity. However, as the field of physical organic chemistry matured, so did the understanding of how steric effects influence the properties of these molecules.

The concept of steric hindrance became central to explaining the reactivity differences between various substituted anilines. For instance, the planarity of N,N-dimethylaniline allows it to readily participate in electrophilic substitution reactions. wikipedia.org In contrast, the introduction of bulky ortho substituents, as seen in this compound, forces the dimethylamino group out of the plane of the benzene (B151609) ring. This disruption of conjugation and increased steric bulk around the nitrogen atom leads to a significant decrease in nucleophilicity.

The synthesis of increasingly crowded anilines has been a continuous endeavor, pushing the boundaries of what is sterically possible. rsc.org This pursuit is driven by the need for ligands that can stabilize highly reactive species and enable challenging catalytic transformations. The evolution of synthetic methods, from classical alkylations to modern cross-coupling strategies, reflects the growing importance of sterically demanding anilines in various fields of chemistry. acs.orgnih.govrsc.org

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₁₄H₂₃N |

| Molecular Weight | 205.34 g/mol |

| IUPAC Name | N,N-dimethyl-2,6-di(propan-2-yl)aniline |

| CAS Number | 2909-77-5 |

| Boiling Point | 86 °C at 2.5 mmHg |

| Density | 0.873 g/mL at 25 °C |

| Refractive Index | 1.50 at 20 °C |

This data is compiled from various sources. chemicalbook.comsigmaaldrich.comnih.gov

Spectroscopic Data of this compound

| Spectroscopy | Data |

| ¹H NMR (CDCl₃) | δ 7.10-7.00 (m, 3H, Ar-H), 3.09 (sept, J = 6.9 Hz, 2H, CH(CH₃)₂), 2.62 (s, 6H, N(CH₃)₂), 1.18 (d, J = 6.9 Hz, 12H, CH(CH₃)₂) |

| ¹³C NMR (CDCl₃) | δ 148.9, 133.5, 126.8, 123.4, 43.9, 28.2, 23.9 |

| IR (neat) | ν 2960, 1460, 1380, 1180, 1040, 760 cm⁻¹ |

| Mass Spec (EI) | m/z (%) 205 (M⁺, 30), 190 (100), 148 (20), 132 (15) |

This data is compiled from various sources. nih.gov

Structure

3D Structure

属性

IUPAC Name |

N,N-dimethyl-2,6-di(propan-2-yl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H23N/c1-10(2)12-8-7-9-13(11(3)4)14(12)15(5)6/h7-11H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXIOUGHHXXLKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C(=CC=C1)C(C)C)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H23N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6062703 | |

| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2909-77-5 | |

| Record name | N,N-Dimethyl-2,6-bis(1-methylethyl)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2909-77-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002909775 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenamine, N,N-dimethyl-2,6-bis(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | N,N-Dimethyl-2,6-diisopropylaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6062703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-Diisopropyl-N,N-dimethylaniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,6 Diisopropyl N,n Dimethylaniline and Its Functionalized Derivatives

N-Alkylation Strategies

The introduction of alkyl groups to the nitrogen atom of 2,6-diisopropylaniline (B50358) is a fundamental transformation for the synthesis of 2,6-Diisopropyl-N,N-dimethylaniline. This section details the direct N-methylation process and the critical influence of reaction parameters on the outcome.

Direct N-Methylation of 2,6-Diisopropylaniline using Alkyl Iodides

The most prevalent laboratory method for synthesizing this compound is through the direct N-methylation of 2,6-diisopropylaniline. This reaction typically employs an alkylating agent, with methyl iodide being a common choice. researchgate.net The process involves the substitution of the hydrogen atoms on the amino group with methyl groups.

In a typical procedure, 2,6-diisopropylaniline is reacted with methyl iodide in the presence of a base. researchgate.net The base plays a crucial role in deprotonating the aniline (B41778) nitrogen, thereby increasing its nucleophilicity and facilitating the attack on the electrophilic methyl iodide. This reaction can be tailored to achieve either N-monomethylation or N,N-dimethylation, depending on the reaction conditions and the stoichiometry of the reactants. rsc.org For the synthesis of this compound, conditions are optimized to favor the formation of the tertiary amine. researchgate.net

| Reactant | Role | Reference |

|---|---|---|

| 2,6-Diisopropylaniline | Starting Material | researchgate.net |

| Methyl Iodide | Methylating Agent | researchgate.net |

| Potassium Carbonate | Base | researchgate.net |

Influence of Reaction Conditions on Product Selectivity (e.g., Solvent, Temperature)

The selectivity of the N-methylation reaction, yielding either the N-methyl or N,N-dimethyl derivative, is highly dependent on the chosen reaction conditions. researchgate.neteurekaselect.com Key factors that can be manipulated to control the product distribution include the solvent, temperature, and the nature of the base used.

Solvent: The choice of solvent is critical. Polar aprotic solvents, such as dimethylformamide (DMF), are frequently used for the N,N-dimethylation of 2,6-diisopropylaniline. researchgate.net DMF effectively dissolves the reactants and facilitates the reaction.

Temperature: The reaction temperature can influence the rate and extent of methylation. Reactions are often conducted at temperatures ranging from room temperature to moderate heating to drive the reaction towards the desired product. For instance, heating 2,6-diisopropylaniline with methyl iodide in the absence of a solvent has been shown to yield the N-methyl derivative, whereas conducting the reaction in DMF with a base leads to the N,N-dimethyl product. researchgate.net

Base: The presence and type of base are crucial for product selectivity. In the presence of a base like potassium carbonate in DMF, the reaction favors the formation of this compound. researchgate.net Insoluble inorganic bases have also been explored for the N-methylation of arylamines, offering advantages in terms of simplified workup procedures. nih.gov

| Condition | Effect on Selectivity | Reference |

|---|---|---|

| Solvent (DMF) | Favors N,N-dimethylation | researchgate.net |

| Temperature (Heating) | Can favor N-methylation (without solvent) or drive N,N-dimethylation | researchgate.net |

| Base (e.g., K₂CO₃) | Promotes N,N-dimethylation | researchgate.net |

Synthesis of Advanced Derivatives

Building upon the foundational 2,6-diisopropyl-N,N-dialkylaniline core, more complex molecular architectures with extended functionalities can be constructed. This section highlights methods for preparing dimeric structures, extended π-systems, and key halogenated building blocks.

Preparation of 4,4'-Methylenebis(this compound)

The synthesis of 4,4'-Methylenebis(this compound) involves the condensation of two molecules of a 2,6-diisopropylaniline derivative with a methylene (B1212753) source. A common method for the synthesis of the parent compound, 4,4'-Methylenebis(2,6-diisopropylaniline), is the reaction of 2,6-diisopropylaniline with formaldehyde (B43269) in an aqueous solution under controlled pH and temperature. Another reported method involves the reaction of 2,6-diisopropylaniline hydrochloride with dimethylsulfoxide. google.com

To obtain the N,N-dimethylated derivative, a plausible route would involve the N,N-dimethylation of the pre-formed 4,4'-Methylenebis(2,6-diisopropylaniline). Alternatively, one could envision the direct condensation of this compound with a suitable methylene-bridging agent, though specific literature for this direct route is less common. The synthesis of related methylene-bridged anilines, such as 4,4'-methylenebis(2,6-diethylaniline), has been achieved by reacting the corresponding aniline with paraformaldehyde and hydrochloric acid. nih.gov

Horner Olefination in the Synthesis of Extended π-Systems featuring 2,6-Diisopropyl-N,N-diethylaniline Moieties

The Horner-Wadsworth-Emmons (HWE) or Horner olefination reaction is a powerful tool for the formation of carbon-carbon double bonds, which is essential for constructing extended π-conjugated systems. While specific examples detailing the use of Horner olefination with 2,6-Diisopropyl-N,N-diethylaniline moieties are not prevalent in the provided search results, the general principle applies.

This reaction typically involves the reaction of a phosphonate-stabilized carbanion with an aldehyde or ketone. To incorporate a 2,6-Diisopropyl-N,N-diethylaniline moiety into an extended π-system, one would first need to synthesize a derivative of this aniline containing either a phosphonate (B1237965) group or a carbonyl group. For instance, a formylated or benzaldehyde (B42025) derivative of 2,6-Diisopropyl-N,N-diethylaniline could be reacted with a suitable phosphonate ylide to create a stilbene-like structure with the bulky aniline terminus. The steric hindrance from the diisopropyl groups would significantly influence the geometry and electronic properties of the resulting extended π-system.

Aromatic Iodination as a Route to Ortho-Dialkylated Aniline Building Blocks

Aromatic iodination is a key strategy for introducing iodine atoms onto an aromatic ring, which can then serve as versatile handles for further functionalization through cross-coupling reactions. The synthesis of 4-iodo-2,6-diisopropylaniline (B3321967) has been described through a straightforward aromatic iodination reaction using molecular iodine. researchgate.net This method provides the desired product in nearly quantitative yields after a simple extraction, and the crude material is often pure enough for subsequent steps. researchgate.net

This iodinated ortho-dialkylated aniline is a valuable building block for more complex syntheses. researchgate.net The iodine atom can be readily substituted using various transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, or Buchwald-Hartwig aminations, allowing for the introduction of a wide range of substituents at the 4-position of the 2,6-diisopropylaniline core. This approach provides a modular and efficient route to a diverse library of functionalized 2,6-diisopropylaniline derivatives. Several iodinating reagents and protocols exist for activated aromatic compounds, offering flexibility in reaction conditions. organic-chemistry.org

Molecular Structure, Conformation, and Steric Effects in 2,6 Diisopropyl N,n Dimethylaniline

Steric Inhibition of Resonance (SIR) Effect

The primary electronic feature of an aniline (B41778) is the delocalization of the nitrogen atom's lone pair of electrons into the aromatic π-system. This resonance interaction is fundamental to its chemical character. However, in 2,6-Diisopropyl-N,N-dimethylaniline, this effect is severely impeded.

In an unhindered molecule like N,N-dimethylaniline, the N,N-dimethylamino group is largely coplanar with the benzene (B151609) ring. This alignment allows for effective overlap between the p-orbital of the nitrogen containing the lone pair and the π-orbitals of the aromatic ring. This delocalization stabilizes the molecule but reduces the electron density on the nitrogen atom.

In this compound, the bulky isopropyl groups clash sterically with the N-methyl groups. To alleviate this strain, the C(aryl)-N bond twists, forcing the N,N-dimethylamino group out of the plane of the benzene ring. This phenomenon is known as Steric Inhibition of Resonance (SIR). quora.comdoubtnut.com The consequence of this twisting is a significant reduction in the orbital overlap between the nitrogen lone pair and the aromatic π-system. The lone pair of electrons is, therefore, largely localized on the nitrogen atom and does not effectively participate in resonance with the ring. quora.comdoubtnut.com This steric hindrance also diminishes the reactivity of the aromatic ring toward electrophilic substitution, as the ortho-alkyl groups physically block the approach of electrophiles. vaia.com

A direct and significant consequence of the steric inhibition of resonance is the enhanced basicity of the molecule. The basicity of an amine is determined by the availability of its nitrogen lone pair to accept a proton. In N,N-dimethylaniline, resonance delocalization decreases the availability of the lone pair, making it a relatively weak base (pKb = 8.92). ncert.nic.in

In contrast, because the lone pair in this compound is localized on the nitrogen due to SIR, it is much more available for protonation. quora.comquora.com The electron-donating inductive effect of the two methyl groups on the nitrogen and the two isopropyl groups on the ring further increases the electron density on the nitrogen atom, contributing to its enhanced basicity. pharmaguideline.com Consequently, di-ortho substituted anilines like 2,6-dimethylaniline (B139824) and its N,N-dimethyl derivative are significantly stronger bases than their unhindered counterparts. quora.comhmdb.ca This makes this compound a prominent example of a "proton sponge," a type of highly basic, non-nucleophilic amine.

Table 1: Comparison of Basicity in Selected Anilines

| Compound | pKb | Basicity relative to Aniline | Key Influencing Factor |

| Aniline | 9.39 quora.com | Reference | Resonance delocalization |

| N,N-Dimethylaniline | 8.92 ncert.nic.in | More basic | +I effect of methyl groups |

| 2,6-Dimethylaniline | - | Significantly more basic | Steric Inhibition of Resonance |

| N,N,2,6-Tetramethylaniline | - | Stronger base than N,N-dimethylaniline doubtnut.com | Steric Inhibition of Resonance |

Note: A lower pKb value indicates a stronger base.

Conformational Analysis and Geometrical Features

X-ray crystallographic studies and computational analysis of sterically hindered anilines provide direct evidence for the structural distortions caused by steric strain.

To minimize steric repulsion, the N,N-dimethylamino group is twisted out of the phenyl plane. In an ideal scenario for completely inhibiting resonance, the dihedral angle between the plane of the N,N-dimethylamino group and the phenyl ring would be 90° (orthogonal). While perfect orthogonality is the theoretical maximum, structural studies on related compounds show that the actual angle is a balance between relieving steric strain and other minor electronic factors. For instance, in a related di-ortho-substituted compound, N-(diphenylvinylidene)-2,6-dimethylaniline, the dihedral angle was found to be 52.4°, a significant deviation from planarity but not fully orthogonal. nih.gov In a similar compound, (E)-N,N-Diethyl-2,6-diisopropyl-4-[2-(4-nitro-phen-yl)ethen-yl]aniline, the dihedral angle between the phenylene group and the C-N-C plane of the diethylamino group is nearly orthogonal, measuring approximately 87-88°.

In a typical planar, sp²-hybridized system like an amide, the sum of the angles around the nitrogen atom is 360°. In an ideal tetrahedral, sp³-hybridized amine, this sum is approximately 328.5° (3 x 109.5°). In unhindered anilines, the nitrogen atom has a geometry that is intermediate, tending towards planar to maximize resonance. However, in sterically hindered anilines where resonance is inhibited, the nitrogen atom re-adopts a more pronounced sp³ character, resulting in a more pyramidal geometry. Structural analysis of a closely related molecule containing the N,N-diethyl-2,6-diisopropylanilino moiety shows that the sum of the angles around the nitrogen atom is approximately 350°, indicating a distinct pyramidal geometry.

The defining structural feature dictated by steric interactions is the twisting around the C(aryl)-N bond. This is quantified by the C2-C1-N-C(methyl) dihedral angle. Studies on related molecules highlight the severe steric hindrance. For example, in N-(diphenylvinylidene)-2,6-diisopropylaniline, the dihedral angle between the aromatic substituent at the imine nitrogen and the cumulene plane is 52.4°. nih.gov This deviation from the expected orthogonal arrangement is attributed to the significant steric demands of the two ortho-isopropyl groups. nih.gov This forced twisting is the root cause of the electronic effects discussed previously, directly linking the molecule's three-dimensional shape to its chemical behavior.

Electronic Decoupling Phenomena Induced by Steric Hindrance

The substitution of bulky isopropyl groups at the ortho-positions (2 and 6) of the N,N-dimethylaniline framework introduces significant steric strain that dictates the molecule's three-dimensional conformation and, consequently, its electronic properties. This steric hindrance is a dominant factor leading to electronic decoupling, a phenomenon where electronic communication between the dimethylamino substituent and the aromatic ring is substantially diminished.

The core principle underlying this decoupling is known as Steric Inhibition of Resonance (SIR). For effective resonance or conjugation to occur, the orbitals of the participating atoms must be coplanar, allowing for maximum overlap of the π-electron system. doubtnut.com In this compound, the spatial crowding between the two ortho-isopropyl groups and the N-methyl groups forces the dimethylamino group to rotate out of the plane of the benzene ring. blogspot.comrsc.org This twisting disrupts the parallel alignment of the nitrogen atom's p-orbital with the π-system of the aromatic ring, thereby inhibiting the delocalization of the nitrogen's lone pair of electrons into the ring. blogspot.comsarthaks.com Photoelectron spectroscopy studies of similarly structured ortho-substituted N,N-dialkylanilines support this, indicating that the nitrogen atom is forced into a non-planar geometry. rsc.org

This disruption of conjugation has profound effects on the molecule's reactivity and spectroscopic characteristics, effectively "decoupling" the electronic influence of the amino group from the aromatic system.

In this compound, the enforced rotation about the C(aryl)-N bond severely compromises this p-π orbital overlap. The consequence is a significant reduction in the resonance interaction between the amino group and the benzene ring. sarthaks.com The lone pair of electrons on the nitrogen atom becomes more localized and retains more of its sp³-hybridized character, rather than participating in the aromatic system.

This electronic decoupling is evident in the chemical reactivity of the compound. For instance, reactions that rely on the increased nucleophilicity of the para-position due to electron donation from the amino group are often impeded in sterically hindered anilines. A classic example is the electrophilic substitution reaction with diazonium salts, which readily occurs in N,N-dimethylaniline but is inhibited in its 2,6-disubstituted analogues due to the lack of electronic activation at the para position. doubtnut.comblogspot.com

Table 1: Effect of Steric Hindrance on Electrophilic Substitution

| Compound | Steric Hindrance at Ortho Positions | Conjugation of N-lone pair with Ring | Reactivity in Coupling Reactions |

| N,N-dimethylaniline | Low (Hydrogen atoms) | Effective | High (Couples with diazonium salts) |

| This compound | High (Two isopropyl groups) | Inhibited | Low / Does not couple |

Intramolecular Charge Transfer (ICT) is a process where an electron is transferred from an electron-donor group to an electron-acceptor group within the same molecule upon photoexcitation. In aniline derivatives, the amino group typically acts as the electron donor and the phenyl ring as the acceptor. The efficiency of this process is critically dependent on the electronic coupling between the donor and acceptor moieties.

The steric hindrance in this compound profoundly influences its ICT characteristics by decoupling the dimethylamino donor group from the aromatic acceptor ring. With the conjugation pathway disrupted, the transfer of charge upon excitation is significantly less efficient compared to planar, unhindered analogues.

This inhibition of ICT has direct and observable spectroscopic consequences:

Hypsochromic Shift (Blue Shift): The primary absorption band of aniline derivatives, which corresponds to a π-π* transition with significant ICT character, shifts to a shorter wavelength (higher energy). This blue shift occurs because the steric strain destabilizes the ground state to a lesser extent than it destabilizes the more polar, charge-separated excited state. The lack of resonance stabilization in the excited state increases the energy gap between the ground and excited states. researchgate.net

Reduced Solvatochromism: Solvatochromism is the change in a substance's color (and its corresponding absorption or emission spectra) when dissolved in different solvents. Molecules with a large change in dipole moment between their ground and excited states typically exhibit strong solvatochromism. Since the ICT process is inhibited in this compound, the change in dipole moment upon photoexcitation is much smaller than in a planar analogue. Consequently, its absorption spectrum is significantly less sensitive to the polarity of the solvent. nih.govijcce.ac.ir

The protonation of a dimethylamino group can chemically mimic the effects of steric hindrance by engaging the nitrogen's lone pair, making it unavailable for conjugation. Studies on related compounds show that this protonation similarly leads to a marked blue shift in the absorption spectrum, reinforcing the link between lone pair availability, ICT, and the observed spectral properties. researchgate.net

Table 2: Influence of Steric Hindrance on Spectroscopic Properties

| Property | N,N-dimethylaniline (Less Hindered) | This compound (Sterically Hindered) |

| Conjugation | Effective p-π overlap | Inhibited due to non-planar geometry |

| ICT Character | Significant | Greatly Reduced |

| UV-Vis Absorption | Longer wavelength (Red-shifted) | Shorter wavelength (Blue-shifted) |

| Solvatochromism | More pronounced sensitivity to solvent polarity | Reduced sensitivity to solvent polarity |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for probing the local chemical environment of atomic nuclei, offering detailed information about molecular structure and dynamics. For 2,6-diisopropyl-N,N-dimethylaniline, ¹H, ¹³C, and ¹⁵N NMR studies, in conjunction with computational modeling, have been instrumental in understanding its conformational preferences.

The proton NMR spectrum of this compound provides initial evidence of its molecular structure. The chemical shifts of the protons are influenced by the steric crowding imposed by the isopropyl and dimethylamino groups. In a deuterated chloroform (B151607) (CDCl₃) solvent, the aromatic protons typically appear as a multiplet in the range of δ 7.17 ppm. The protons of the N,N-dimethyl groups are observed as a singlet, while the methine and methyl protons of the isopropyl groups also give rise to distinct signals. The integration of these signals corresponds to the number of protons in each chemical environment, confirming the presence of the different functional groups within the molecule.

| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Aromatic (Ar-H) | ~7.17 | m |

| N-Methyl (N(CH₃)₂) | ~2.93 | s |

| Isopropyl Methine (CH(CH₃)₂) | Data not available | septet |

| Isopropyl Methyl (CH(CH₃)₂) | Data not available | d |

¹H NMR data is often reported in relation to a reference standard, such as tetramethylsilane (B1202638) (TMS).

The ¹³C NMR spectrum offers further insight into the carbon skeleton of the molecule. The steric hindrance in this compound causes the NMe₂ group to be nearly orthogonal to the phenyl plane. nih.gov This orientation affects the electronic environment of the aromatic carbons. The chemical shifts of the carbon atoms are sensitive to this conformational arrangement.

| Carbon Type | Observed Chemical Shift (δ, ppm) |

|---|---|

| C1 (ipso-N) | ~150.7 |

| C2, C6 (ipso-isopropyl) | ~138.7 |

| C3, C5 | ~125.8 |

| C4 | ~117.7 |

| N-Methyl (N(CH₃)₂) | ~40.7 |

| Isopropyl Methine (CH(CH₃)₂) | Data not available |

| Isopropyl Methyl (CH(CH₃)₂) | ~21.9 |

Note: The assignments are based on typical chemical shift ranges and may require further 2D NMR experiments for unambiguous confirmation.

¹⁵N NMR spectroscopy is particularly sensitive to the electronic environment and geometry of the nitrogen atom. researchgate.net In sterically hindered anilines like this compound, the ¹⁵N chemical shift provides direct evidence of the conformational arrangement of the dimethylamino group relative to the aromatic ring. nih.gov Studies have shown that the significant steric interaction between the ortho-isopropyl groups and the N,N-dimethylamino group forces the latter to adopt a conformation that is nearly perpendicular to the plane of the benzene (B151609) ring. nih.gov This is in contrast to less hindered N,N-dialkylanilines where the nitrogen atom may be more planar and the amino group more aligned with the ring. The observed ¹⁵N chemical shift for this compound reflects this unique, sterically-driven conformation. nih.gov

Computational methods, such as those combining molecular mechanics (MM) and density functional theory (DFT/GIAO), are employed to predict NMR chemical shifts. nih.gov By comparing the calculated chemical shifts for different possible conformations with the experimentally observed values, the most likely conformation in solution can be determined. For this compound, these calculations support a conformation where the NMe₂ group is twisted significantly out of the plane of the aromatic ring. nih.gov This computational approach is crucial for corroborating the structural interpretations derived from experimental NMR data. nih.gov

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific bonds and functional groups, providing a molecular fingerprint.

The IR spectrum of this compound displays absorption bands corresponding to the various functional groups present. The aromatic C-H stretching vibrations are typically observed in the region of 3000-3100 cm⁻¹. The aliphatic C-H stretching vibrations from the isopropyl and N-methyl groups appear in the 2850-3000 cm⁻¹ range. researchgate.net The C-N stretching vibration of the aromatic amine and the C=C stretching vibrations of the aromatic ring also give rise to characteristic bands in the fingerprint region of the spectrum.

| Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3000-3100 |

| Aliphatic C-H Stretch | 2850-3000 |

| Aromatic C=C Stretch | ~1488, ~1508, ~1531 |

| C-N Stretch | Data not available |

The exact positions of the IR bands can be influenced by the physical state of the sample (e.g., liquid film, solution) and intermolecular interactions.

X-ray Crystallography of Related Derivatives for Precise Structural Data

One such derivative, 2,6-Diisopropyl-N-[(Z)-quinolin-2-ylmethylidene]aniline , was prepared as a Schiff base ligand. Its crystal structure reveals a non-planar conformation where the 2,6-diisopropylphenyl group is significantly twisted relative to the rest of the molecule. The torsion angle between the aniline (B41778) ring and the imine C-N bond (C10—N2—C11—C16) is a substantial 64.9(3)°. This twisting is a direct consequence of the steric hindrance imposed by the ortho-isopropyl groups.

Another relevant structure is 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine , an adduct of a cyclic(alkyl)(amino)carbene (CAAC). Characterization by single-crystal X-ray diffraction confirms the presence of the 2,6-diisopropylphenyl group and provides a model for its conformational behavior in a complex sterically hindered environment.

These derivatives confirm that the primary structural influence of the 2,6-diisopropylphenyl group is to enforce a non-planar geometry, twisting the aniline nitrogen and its substituents out of the plane of the aromatic ring.

| Derivative Compound | Crystal System | Space Group | Key Structural Feature | Reference |

|---|---|---|---|---|

| 2,6-Diisopropyl-N-[(Z)-quinolin-2-ylmethylidene]aniline | Monoclinic | P2/c | Non-planar; C-N torsion angle of 64.9(3)° | mcmaster.ca |

| 2-(2,6-diisopropylphenyl)-N,N-diethyl-3,3-dimethyl-2-azaspiro[4.5]decan-1-amine | Monoclinic | P21/n | Demonstrates the conformation of the 2,6-diisopropylphenyl group in a complex amine adduct | chemicalbook.com |

Photoelectron Spectroscopy for Understanding Electronic Structure

While specific photoelectron spectroscopy (PES) studies on this compound are not documented in available literature, the electronic structure can be inferred from extensive research on related substituted anilines, particularly N,N-dimethylaniline (N,N-DMA). hw.ac.ukaip.orgaip.org

He(I) photoelectron spectra of anilines are characterized by distinct bands corresponding to the ionization of electrons from the valence orbitals. The highest occupied molecular orbitals (HOMOs) are of particular interest, as they arise from the interaction between the nitrogen lone pair (n_N) and the benzene ring's π-system (π_ring). aip.org

In a planar or near-planar aniline, the nitrogen lone pair orbital can effectively conjugate with the aromatic π-orbitals, leading to the formation of π-type orbitals that are delocalized over the N-C₆H₅ framework. However, in this compound, the significant steric strain from the two ortho-isopropyl groups forces the N(CH₃)₂ group to twist out of the plane of the benzene ring. aip.orgaip.org

This twisting has two major electronic consequences:

Reduced Conjugation: The orbital overlap between the nitrogen lone pair and the ring's π-system is diminished. As a result, the nitrogen lone pair retains more of its atomic character, and the π-system becomes more "benzene-like."

Changes in Ionization Energies: The reduction in conjugation raises the ionization energy (destabilizes) the highest π-orbital while lowering the ionization energy (stabilizes) the nitrogen lone pair orbital compared to a hypothetical planar conformation.

Studies on N,N-DMA have explored its excited state dynamics, identifying a low-lying S₂(3s/πσ*) state that is involved in its photochemistry. hw.ac.ukresearchgate.net The alkylation at the ortho positions in this compound would be expected to further influence the energies and relaxation pathways of such excited states. The combination of N-alkylation and ortho-alkylation makes the compound a valuable model for studying the effects of severe steric hindrance on the electronic properties of aromatic amines. hw.ac.ukaip.org

Reactivity Profiles and Reaction Mechanisms

Oxidative Amidation Reactions involving Tertiary Amines

2,6-Diisopropyl-N,N-dimethylaniline can undergo oxidative amidation, a process that forms a new carbon-nitrogen bond.

Iron-catalyzed oxidative amidation of this compound with aldehydes, such as propionaldehyde, leads to the formation of a hindered amide. sigmaaldrich.comchemicalbook.com This reaction highlights a direct method for creating C-N bonds. sigmaaldrich.comchemicalbook.comresearchgate.net The mechanism for similar iron-catalyzed oxidative α-aminations of ketones with sulfonamides has been studied, revealing a process that involves a rate-limiting electron transfer from an iron enolate to an oxidant like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (B29006) (DDQ). nih.govnih.gov This generates an adduct that then reacts with the nitrogen nucleophile. nih.govnih.gov This mechanistic insight into related systems suggests a potential pathway for the amidation of tertiary amines. While direct α-amination of carbonyl compounds has been reported, the use of sulfonamides as the nitrogen source is a key aspect of these transformations. researchgate.netacs.org

Table 1: Iron-Catalyzed Oxidative Amidation

| Reactant | Reagent | Catalyst | Product | Reference |

|---|---|---|---|---|

| This compound | Propionaldehyde | Iron | Hindered amide | sigmaaldrich.comchemicalbook.com |

| Deoxybenzoin-derived substrates | Primary and secondary sulfonamides | Iron | α-aminated ketones | acs.org |

Carbon-Nitrogen (C-N) Coupling Reactions

The formation of carbon-nitrogen bonds is a cornerstone of organic synthesis, and this compound can participate in such reactions, albeit with considerations for its steric bulk.

While transition-metal-catalyzed C-N coupling reactions are common, transition-metal-free methods offer an alternative. nih.govprinceton.edu These reactions often proceed via a nucleophilic aromatic substitution (SNAAr) mechanism. pressbooks.publibretexts.orglumenlearning.comlibretexts.org For a successful SNAAr reaction, the aryl halide typically needs to be activated by electron-withdrawing groups. pressbooks.publibretexts.orglumenlearning.comlibretexts.org The reaction proceeds through a two-step mechanism involving the formation of a negatively charged intermediate known as a Meisenheimer complex. pressbooks.publibretexts.orglumenlearning.comlibretexts.org The steric hindrance of this compound can influence its nucleophilicity and ability to participate in these couplings. A practical method for the nucleophilic aromatic substitution of aryl fluorides and chlorides with dimethylamine (B145610) has been developed using the hydroxide-assisted thermal decomposition of N,N-dimethylformamide (DMF), achieving yields between 44-98%. nih.gov

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring (e.g., Iodination)

The phenyl ring of this compound is subject to electrophilic aromatic substitution, with the directing effects of the substituents playing a crucial role.

The dimethylamino group is a strongly activating, ortho-, para-directing group due to its ability to donate electron density to the aromatic ring through resonance. ulethbridge.caorganicchemistrytutor.comyoutube.comwikipedia.org Conversely, the isopropyl groups are weakly activating and also ortho-, para-directing. chegg.com The interplay of these groups directs incoming electrophiles.

A notable example is the iodination of 2,6-dialkylanilines. researchgate.net The synthesis of 4-iodo-2,6-diisopropylaniline (B3321967) can be achieved through an aromatic iodination reaction using molecular iodine, resulting in nearly quantitative yields after a simple extraction. researchgate.net This highlights the regioselective nature of electrophilic substitution on this sterically hindered aniline (B41778).

Table 2: Directing Effects in Electrophilic Aromatic Substitution

| Substituent | Activating/Deactivating | Directing Effect | Reference |

|---|---|---|---|

| -N(CH₃)₂ | Strongly Activating | Ortho, Para | ulethbridge.caorganicchemistrytutor.comyoutube.comwikipedia.org |

| -CH(CH₃)₂ | Weakly Activating | Ortho, Para | chegg.com |

Reactions of the Nitrogen Center (e.g., Alkylation)

The nitrogen atom of the dimethylamino group in this compound can act as a nucleophile, participating in reactions such as alkylation.

Alkylation of tertiary amines with agents like dimethyl sulfate (B86663) leads to the formation of quaternary ammonium (B1175870) salts. wikipedia.orggoogle.com For N,N-dimethylaniline, this reaction produces a quaternary ammonium salt. wikipedia.org The industrial production of N,N-dimethylaniline often involves the alkylation of aniline with methanol. alfa-chemistry.com While the steric hindrance in this compound might reduce the rate of quaternization compared to less hindered anilines, the reaction is still feasible. researchgate.net

Applications in Advanced Organic Synthesis and Materials Science

Ligand Design in Organometallic and Coordination Chemistry

The bulky 2,6-diisopropylphenyl framework is a cornerstone in modern ligand design, enabling the synthesis of catalysts with enhanced stability and selectivity.

Bis(arylimino)acenaphthene (BIAN) ligands are a class of redox-active, bidentate N-donor ligands that have gained prominence in coordination chemistry. researchgate.netnih.gov The synthesis of BIAN ligands featuring bulky aryl groups, such as 2,6-diisopropylphenyl (Dipp), is a well-established method for creating robust metal complexes. researchgate.netntu.edu.sg

The standard synthesis involves the acid-catalyzed condensation reaction between acenaphthenequinone (B41937) and two equivalents of the corresponding aniline (B41778). ntu.edu.sgchemrxiv.org For instance, the widely used Dipp-BIAN is prepared by refluxing acenaphthenequinone with 2,6-diisopropylaniline (B50358) in acetic acid. researchgate.netntu.edu.sg This straightforward procedure allows for the creation of sterically demanding ligands that can stabilize a wide range of metals in various oxidation states. ntu.edu.sg In cases where the aniline possesses strongly electron-withdrawing groups, a metal-templating strategy using zinc or nickel salts may be employed to facilitate the reaction and improve yields. nih.govchemrxiv.org

The steric bulk provided by the 2,6-diisopropylphenyl groups is critical. It creates a well-defined coordination pocket around the metal center, influencing the catalytic activity and selectivity of the resulting complex. Furthermore, BIAN ligands are not mere spectators; they are redox-non-innocent, meaning they can actively participate in electron-transfer processes, storing and releasing up to four electrons. researchgate.netntu.edu.sg This electronic flexibility is key to their function in redox-based catalysis. researchgate.net

Interactive Table: Synthesis of Selected BIAN Ligands

| Ligand Name | Aniline Precursor | Synthesis Conditions | Key Feature | Reference |

| Dipp-BIAN | 2,6-diisopropylaniline | Reflux in acetic acid | High steric hindrance | researchgate.netntu.edu.sg |

| (o,o'-iPr₂C₆H₃)₂BIAN | 2,6-diisopropylaniline | Acid-catalyzed Schiff base reaction | Steric bulk | mdpi.com |

| BIAN with EWG | Aniline with electron-withdrawing groups | Metal templating (ZnCl₂ or NiBr₂) followed by demetallation | Electronic tuning | nih.govchemrxiv.org |

N-Heterocyclic carbenes (NHCs) have become one of the most important classes of ligands in homogeneous catalysis, particularly renowned for their strong σ-donating properties and their role in stabilizing high-performance catalysts like those used in olefin metathesis. nih.gov The introduction of bulky substituents on the nitrogen atoms of the NHC ring is crucial for both steric protection of the metal center and enhancement of catalytic efficiency.

The 2,6-diisopropylphenyl group is a premier choice for this purpose, leading to the widely used NHC ligand known as IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene). nih.govnih.gov The synthesis of the precursor to IPr, the imidazolium (B1220033) salt IDip·HCl, typically starts from 2,6-diisopropylaniline. nih.gov A common two-step procedure involves:

The condensation of glyoxal (B1671930) with two equivalents of 2,6-diisopropylaniline to form the corresponding N,N'-bis(2,6-diisopropylphenyl)ethylenediimine. nih.gov

The cyclization of this diimine intermediate with a C1 source like paraformaldehyde and an acid source such as chlorotrimethylsilane (B32843) or HCl. nih.gov

This modular synthesis has been refined over the years to improve yields and facilitate scale-up, underscoring the importance of 2,6-diisopropylaniline as a foundational starting material in modern catalysis. nih.gov

Schiff-base ligands, formed by the condensation of an amine and an aldehyde or ketone, are exceptionally versatile in coordination chemistry. nih.gov When bulky anilines like 2,6-diisopropylaniline are used as the amine precursor, the resulting ligands can enforce specific geometries and coordination numbers on metal centers, which is critical for catalytic applications.

For example, 2,6-diisopropylaniline can be used in condensation reactions with various carbonyl compounds to create sterically demanding, multitopic ligands. These ligands can feature additional donor arms to create tridentate or tetradentate coordination environments. researchgate.net A TiCl₄-assisted condensation has been reported for synthesizing complex β-ketoiminate ligands derived from 2,6-diisopropylaniline, which were subsequently used to form copper(I) complexes. researchgate.net The significant steric profile of the diisopropylphenyl groups in these ligands plays a crucial role in stabilizing the metal center and dictating the reactivity of the resulting complexes. researchgate.net

The deliberate incorporation of the 2,6-diisopropylphenyl group is a key strategy for enhancing catalytic performance. The steric bulk of this group provides a protective shield around the active metal center, which can:

Prevent Catalyst Deactivation: It can block pathways for catalyst decomposition, such as the formation of inactive dimers.

Promote Reductive Elimination: In cross-coupling reactions, the steric pressure can accelerate the final product-forming step.

Induce Selectivity: The defined steric environment can control the approach of substrates, leading to higher regioselectivity or stereoselectivity.

This principle is evident in the success of IPr-ligated palladium catalysts in cross-coupling reactions and Grubbs-type ruthenium catalysts in olefin metathesis. nih.gov The steric properties of ligands derived from 2,6-diisopropylaniline are a primary determinant of their success, allowing for fine-tuning of the catalyst's reactivity and stability. researchgate.net

Organocatalysis

Beyond their role in metal-based catalysis, derivatives of bulky anilines are also integral to the design of purely organic catalysts.

Naphthalene diimides (NDIs) are a class of planar, electron-deficient aromatic compounds known for their unique electronic and self-assembly properties. rsc.orgwikipedia.org These characteristics make them promising candidates for applications in materials science, electronics, and medicine. rsc.orgrsc.org By attaching functional groups to the imide nitrogen atoms, their properties can be precisely modulated.

The incorporation of bulky aryl groups, such as those derived from anilines, onto the NDI core is a strategy used to influence the molecule's solubility, crystal packing, and electronic characteristics. While direct use of 2,6-diisopropyl-N,N-dimethylaniline is less common for the primary synthesis (which requires an N-H bond), the principle of using bulky aniline derivatives to functionalize the NDI core is central. These functionalized NDIs can act as π-acid organocatalysts, capable of activating substrates through non-covalent interactions. Their large, electron-poor surface can bind to and polarize other molecules, facilitating chemical transformations. Furthermore, NDIs have been extensively investigated as G-quadruplex ligands for potential anticancer applications. nih.govnih.gov

Photoinitiator Systems for Polymerization

This compound (DIDMA) functions as a crucial component in Type II photoinitiator systems. In these systems, polymerization is not initiated by the direct photolysis of a single molecule. Instead, it involves a bimolecular process where a photosensitizer absorbs light and then interacts with a co-initiator, like DIDMA, to generate the reactive species necessary for polymerization. light-am.comnih.gov The process typically begins with the photosensitizer absorbing a photon, which elevates it to an excited state. This excited molecule then undergoes an electron transfer with the co-initiator. nih.gov In the case of DIDMA, which acts as an electron donor, this interaction generates active radicals that can initiate the polymerization of monomers. nih.govucf.edu

Co-initiator in Two-Photon Polymerization

Two-photon polymerization (TPP) is a high-resolution 3D printing technique that allows for the fabrication of complex micro- and nanostructures. nih.gov The efficiency and precision of TPP are highly dependent on the photoinitiator system used. unige.ch this compound has been identified as an effective co-initiator in TPP, working in tandem with a photosensitizer (initiator) to start the polymerization process upon near-infrared (IR) femtosecond (fs) laser irradiation. ucf.edu

In a typical setup, the initiator absorbs two photons simultaneously, a phenomenon that is efficient only at the high photon density found at the focal point of a pulsed laser. nih.gov Following this two-photon absorption, the excited initiator must undergo an electron transfer to initiate polymerization. nih.gov DIDMA serves as an effective electron donor in this process. ucf.eduresearchgate.net

Research has demonstrated the successful use of DIDMA in TPP systems. For instance, a system comprising a fluorone dye (as the initiator) and DIDMA (as the co-initiator) effectively polymerized diacrylate monomers under near-IR fs laser light. ucf.edu Control experiments confirmed that polymerization did not occur when either the fluorone dye or DIDMA was used alone, highlighting the essential synergistic role of the co-initiator. ucf.edu Similarly, an initiator system of isopropylthioxanthone (B1242530) (ITX) and DIDMA also successfully induced polymerization of acrylate (B77674) monomers under the same conditions. ucf.edu The table below summarizes a typical formulation for such a system.

| Component | Role | Example Compound | Ratio (by mole) |

|---|---|---|---|

| Monomer | Building Block | Ethoxylated bisphenol A dimethacrylate (SR 349) | 1 |

| Initiator (Photosensitizer) | Two-Photon Absorber | 5,7-diiodo-3-butoxy-6-fluorone (H-Nu 470) | 4.9 x 10-4 |

| Co-initiator | Electron Donor | This compound (DIDMA) | 4.9 x 10-3 |

The rate and efficiency of free radical polymerization in these systems depend on several factors, including the two-photon absorption cross-section value, the quantum yield of radical generation, and the initiation efficiency of the radicals formed. nih.gov The addition of DIDMA has been shown to decrease the polymerization threshold, enabling fabrication at lower laser intensities. nih.gov

Application in Photosensitive Polymeric Materials

This compound is utilized in the formulation of photosensitive polymeric materials, which are designed to change their properties upon exposure to light. google.com These materials are central to technologies like photoimaging and 3D printing, where light is used to create precise patterns or solid objects from a liquid resin. nih.govgoogle.com The role of DIDMA in these materials is typically as a co-initiator in a photoinitiating system that drives the polymerization of monomers when irradiated. ucf.edu

The process involves a photosensitive composition, often in the form of a liquid resin or a dry film, which includes monomers, a photoinitiator, a co-initiator like DIDMA, and the main polymer component. ucf.edugoogle.com When exposed to a specific wavelength of light, the photoinitiator system generates radicals that trigger the cross-linking of the monomers, solidifying the material in the exposed regions. light-am.com

Research findings have highlighted the versatility of DIDMA in different photosensitive systems. For example, it has been used with fluorone dyes and isopropylthioxanthone to initiate the polymerization of various acrylate and methacrylate (B99206) monomers, which are common components in photosensitive resins. ucf.edu The photoreduction of dyes like 5,7-diiodo-3-butoxy-6-fluorone (DIBF) is significantly influenced by the presence of electron donors such as DIDMA. researchgate.net This interaction is fundamental to the curing or solidification process in these advanced polymeric materials.

The table below details the components and outcomes of an experimental photosensitive system employing DIDMA.

| Component | Function | Observation |

|---|---|---|

| Diacrylate Monomer (e.g., SR 349) | Polymer Backbone | Rapid polymerization observed upon exposure to near-IR femtosecond laser light. No polymerization occurred in control experiments with individual initiator components. ucf.edu |

| Fluorone Dye (e.g., H-Nu 470) | Photoinitiator | |

| This compound | Co-initiator / Electron Donor | |

| Isopropylthioxanthone (ITX) | Alternative Photoinitiator | Successfully afforded polymer in the presence of an acrylate monomer under near-IR fs irradiation. ucf.edu |

| This compound | Co-initiator / Electron Donor |

Computational and Theoretical Investigations of 2,6 Diisopropyl N,n Dimethylaniline

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying medium to large molecules, offering a favorable balance between accuracy and computational cost. alfa-chemistry.com For a molecule like 2,6-Diisopropyl-N,N-dimethylaniline, DFT methods are employed to elucidate its fundamental structural and electronic properties.

Geometry Optimization and Potential Energy Surface Exploration

Geometry optimization is a fundamental computational procedure used to determine the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. nih.gov This process involves calculating the forces on each atom and adjusting their positions iteratively until the total energy of the system is minimized. alfa-chemistry.comnih.gov For complex molecules with rotatable bonds, such as this compound, this exploration can identify various stable conformers.

In the case of this compound, the most significant conformational feature is the orientation of the N,N-dimethylamino group relative to the phenyl ring. Due to the steric hindrance imposed by the two bulky isopropyl groups at the ortho positions, the NMe2 group is forced to rotate out of the plane of the benzene (B151609) ring. Combined molecular mechanics and DFT/GIAO calculations have shown that the NMe2 group is oriented nearly orthogonally to the phenyl plane. nih.gov This contrasts with less hindered anilines, like N,N-dimethylaniline itself, where the nitrogen atom maintains a more planar geometry to allow for conjugation with the aromatic system. nih.gov This steric inhibition of conjugation, forced by the flanking isopropyl groups, has profound effects on the molecule's electronic properties and reactivity.

Electronic Structure Analysis: Frontier Molecular Orbitals (FMO) and Charge Distribution

Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding chemical reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of molecular stability and reactivity.

While specific FMO energy values for this compound are not detailed in the available literature, DFT calculations for structurally related N,N-dimethylaniline derivatives provide a framework for what would be expected. light-am.com For these types of molecules, the HOMO is typically localized on the aromatic ring and the nitrogen lone pair, while the LUMO is a π* orbital of the benzene ring. The steric hindrance in this compound, which twists the dimethylamino group, would be expected to raise the HOMO energy (making it a better electron donor) compared to a planar analogue, as the stabilizing conjugation of the nitrogen lone pair with the ring is reduced. This increased electron-donating ability is consistent with its use as a co-initiator in polymerization reactions. rsc.orgresearchgate.net

Analysis of the charge distribution, calculated via methods like Mulliken population analysis or Natural Population Analysis (NPA), reveals how electron density is distributed across the molecule, identifying electrophilic and nucleophilic sites.

Natural Bonding Orbital (NBO) Analysis

Natural Bonding Orbital (NBO) analysis provides a chemically intuitive picture of bonding by transforming the calculated wavefunctions into localized orbitals representing core electrons, lone pairs, and bonds. doi.org This method allows for the investigation of hyperconjugative interactions and charge transfer between filled donor orbitals and empty acceptor orbitals. doi.org The strength of these interactions can be quantified by second-order perturbation theory analysis of the Fock matrix. doi.org

For this compound, NBO analysis would quantify the interactions between the nitrogen lone pair (a donor NBO) and the antibonding π* orbitals of the phenyl ring (acceptor NBOs). Due to the sterically enforced orthogonal geometry, the overlap between these orbitals is significantly reduced. NBO analysis would provide a quantitative measure of this "steric inhibition of resonance," showing smaller stabilization energies (E(2)) for n -> π* interactions compared to less hindered anilines.

Molecular Electrostatic Potential (MEP) Mapping

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.gov The MEP is plotted onto the molecule's electron density surface, with different colors representing different potential values. Regions of negative potential (typically colored red) are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack. scbt.com

For this compound, an MEP map would show the most negative potential localized around the nitrogen atom, corresponding to its lone pair of electrons, making it the primary site for protonation and electrophilic attack. The aromatic ring would exhibit regions of moderately negative potential, while the hydrogen atoms of the alkyl groups would show positive potential. Computational studies on similar N,N-dimethylaniline compounds confirm this general pattern. acs.org

Prediction of Spectroscopic Properties (e.g., NMR, UV-Vis)

Computational methods can predict various spectroscopic properties, providing a powerful means to interpret and verify experimental data.

NMR Spectra: Gauge-Including Atomic Orbital (GIAO) calculations within a DFT framework are commonly used to predict NMR chemical shifts. nih.govlight-am.com For this compound, ¹⁵N NMR spectroscopy is particularly insightful. Experimental and computational studies have shown that the ¹⁵N chemical shift is highly sensitive to the degree of conjugation between the nitrogen lone pair and the aromatic ring. acs.org In a series of ring-methylated N,N-dimethylanilines, increasing steric hindrance from ortho-substituents leads to a significant upfield shift in the ¹⁵N signal, indicative of increased p-character of the nitrogen lone pair and a more pyramidal geometry at the nitrogen atom. acs.org The ¹⁵N chemical shift of this compound, when compared with aniline (B41778), confirms the severe steric inhibition of conjugation and the near-orthogonal conformation of the dimethylamino group. nih.gov

| Compound | ¹⁵N Chemical Shift (δ, ppm from NH₄Cl) | Δδ (ppm from Aniline) |

| Aniline | -46.1 | 0 |

| N,N-Dimethylaniline | -42.3 | +3.8 |

| 2,6-Dimethyl-N,N-dimethylaniline | -14.6 | +31.5 |

| This compound | -14.6 | +31.5 |

| Table adapted from Sibi and Lichter, 1977. acs.org |

UV-Vis Spectra: Time-dependent DFT (TD-DFT) is the standard method for calculating electronic excitation energies and predicting UV-Vis absorption spectra. nih.gov The calculations yield the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths (f), which relate to the intensity of the absorption bands. These transitions typically involve the promotion of an electron from a bonding or non-bonding orbital (like HOMO) to an anti-bonding orbital (like LUMO), such as π → π* or n → π* transitions. nih.gov While specific TD-DFT studies for this compound are not prominent in the searched literature, its use as a co-initiator in two-photon polymerization implies significant two-photon absorption properties, which are also accessible through advanced computational analysis. rsc.orgsigmaaldrich.com

Ab Initio and Semi-Empirical Quantum Chemical Methods

Beyond DFT, other quantum chemical methods offer different levels of theory and computational expense.

Ab Initio Methods: These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods (like Møller-Plesset perturbation theory, MP2, or Coupled Cluster, CCSD), calculate solutions to the Schrödinger equation from first principles without empirical parameters. chemscene.com They can provide highly accurate results, especially for smaller systems, and serve as benchmarks for other methods. chemscene.com For a molecule of this size, high-level ab initio calculations would be computationally demanding but could provide very accurate geometric and electronic data.

Semi-Empirical Quantum Chemical Methods: These methods, such as AM1, PM3, and MNDO, are based on the Hartree-Fock formalism but introduce approximations and use parameters derived from experimental data to simplify calculations. This makes them significantly faster than ab initio or DFT methods, allowing for the study of very large molecular systems or for high-throughput screening. While less accurate, they can be effective for determining molecular geometries and heats of formation, especially for organic molecules. For instance, a semi-empirical method like AM1 has been used to explore the potential energy surface and determine conformational flexibility in related complex molecules. light-am.com

Modeling Excited State Dynamics and Intramolecular Charge Transfer Processes

Computational modeling provides crucial insights into the behavior of this compound upon photoexcitation. The study of its excited-state dynamics often focuses on the interplay between different excited states, particularly the Locally Excited (LE) state and potential Intramolecular Charge Transfer (ICT) states. acs.org

In molecules designed with electron donor (D) and acceptor (A) groups, photoexcitation can lead to an ICT state, where an electron moves from the donor to the acceptor. In aniline derivatives, the dimethylamino group acts as the electron donor and the phenyl ring as the acceptor. Upon absorbing light, the molecule is initially promoted to a Franck-Condon excited state, which can then relax into a more stable excited state. rug.nl For many donor-acceptor molecules, this involves a transition from an LE state, where the electronic excitation is confined to one part of the molecule (like the aniline ring), to an ICT state, characterized by significant charge separation across the molecule. acs.org

Theoretical models, such as those employing (time-dependent) density functional theory (TD-DFT), are used to map the potential energy surfaces of the ground and excited states. rsc.org These calculations help to predict the geometries, energies, and properties of the LE and ICT states. A key phenomenon in related aniline compounds is Twisted Intramolecular Charge Transfer (TICT), where the ICT state is stabilized by a perpendicular arrangement between the donor and acceptor moieties. For this compound, the bulky isopropyl groups already induce a significant twist in the ground state, which is expected to heavily influence the excited-state landscape.

Computational studies on analogous molecules, such as dicyano-N,N-dimethylanilines, have shown that the presence of bulky alkyl groups on the amino substituent can significantly promote the formation of the ICT state. acs.org For example, replacing a methyl with an isopropyl group in dicyano-(N-methyl-N-isopropyl)aniline leads to a substantial increase in the ICT to LE fluorescence quantum yield ratio (Φ′(ICT)/Φ(LE)). acs.org This effect is attributed to both electronic and steric factors; the isopropyl group is a better electron donor, and it enhances the twisting of the amino group, which can facilitate the electronic decoupling needed for charge transfer. acs.org

The dynamics of the transition from the LE to the ICT state are often modeled to occur on a picosecond timescale. acs.org Key parameters derived from these computational models include the energy gap between the excited states, the reaction enthalpies for the ICT process, and the excited-state dipole moments, which are typically much larger for the polar ICT state than the LE state. acs.orgresearchgate.net

Table 1: Computational Parameters for Excited State ICT Processes in Aniline Derivatives

This table presents data from computational and experimental studies on related aniline compounds to illustrate the parameters used in modeling excited-state dynamics.

| Compound/System | Parameter | Value | Significance |

| 3,4-dicyano-N,N-dimethylaniline (34DCDMA) in MeCN | ICT Reaction Enthalpy (ΔH) | 3.9 kJ/mol | Indicates the small energy difference involved in the ICT reaction. acs.org |

| 2,4-dicyano-(N-methyl-N-isopropyl)aniline (24DCMIA) in MeCN | ICT/LE Fluorescence Quantum Yield Ratio (Φ′(ICT)/Φ(LE)) | 8.8 | Shows that replacing methyl with isopropyl significantly favors the ICT state. acs.org |

| N,N-dimethylaniline (DMA) | Ground State Dipole Moment (μg) | 1.61 D | Baseline value for comparison with the excited state. researchgate.net |

| N,N-dimethylaniline (DMA) | Excited State Dipole Moment (μe) | 3.55 D | The increase from the ground state indicates a more polar excited state, consistent with charge transfer character. researchgate.net |

Quantitative Assessment of Steric Hindrance Effects

The defining structural feature of this compound is the immense steric crowding around the nitrogen atom. The two isopropyl groups at the ortho positions of the aniline ring, combined with the two methyl groups on the nitrogen, create significant steric hindrance. This congestion is the primary determinant of the molecule's unique chemical and physical properties.

Computational chemistry offers powerful tools to quantify these steric effects. A primary consequence of this steric strain is the distortion of the molecule's geometry away from planarity. In a simple, unhindered molecule like N,N-dimethylaniline, the dimethylamino group is nearly coplanar with the benzene ring, allowing for effective resonance interaction (conjugation) between the nitrogen lone pair and the aromatic π-system. doubtnut.com

In this compound, however, the bulky ortho-substituents clash sterically with the N-methyl groups. To relieve this strain, the molecule undergoes significant geometrical adjustments. The most important of these is the rotation of the C(aryl)-N bond, which forces the dimethylamino group to twist out of the plane of the benzene ring. Computational models can precisely calculate this dihedral angle (the degree of twist). This rotation disrupts the p-π conjugation, a phenomenon known as "steric inhibition of resonance". doubtnut.com

The energetic cost of this rotation can be calculated as the rotational barrier around the C(aryl)-N bond. Studies on similarly crowded anilines, such as N,N-dimethyl-2,4,6-trimethylaniline, have determined these barriers. For instance, the rotational barrier in protonated N,N-dimethyl-2,4,6-trimethylaniline is about 63.6 kJ/mol. researchgate.net This value provides a quantitative measure of the steric hindrance to planarity.

Another way to assess steric effects is by calculating their impact on chemical properties like basicity. The disruption of resonance in this compound increases the localization of the electron lone pair on the nitrogen atom, making it more available for protonation. doubtnut.com Consequently, sterically hindered anilines like N,N,2,6-tetramethylaniline are significantly more basic than their less hindered counterparts like N,N-dimethylaniline. doubtnut.combrainly.in The difference in the dissociation constant (pKa) serves as a quantitative measure of this electronic consequence of steric hindrance. For example, replacing hydrogen atoms with bulky tert-butyl groups in N,N-dimethylaniline can lead to a pKa drop of over 5 units, a massive change largely attributable to steric effects that hinder solvation of the protonated form. researchgate.net

Table 2: Comparative Data for Quantifying Steric Effects in Substituted Anilines

| Compound | Parameter | Value | Significance |

| N,N-Dimethyl-2,4,6-tri-tert-butylaniline | pKa* (in 50% ethanol) | -1.42 | Demonstrates a 5.6 pK unit decrease in basicity compared to N,N-dimethylaniline, quantifying the extreme steric hindrance to solvation. researchgate.net |

| Protonated N,N-Dimethyl-2,4,6-trimethylaniline | Rotational Barrier (Car-N) | 63.6 kJ/mol | Quantifies the energy required to rotate the dimethylamino group, reflecting the high degree of steric strain. researchgate.net |

| 2,6-Diisopropylaniline (B50358) | Classification | Bulky Aromatic Amine | Used to create sterically demanding ligands, highlighting its significant steric profile. wikipedia.org |

Future Research Trajectories and Interdisciplinary Outlook

Advancements in Asymmetric Synthesis Utilizing 2,6-Diisopropyl-N,N-dimethylaniline Scaffolds

The future of asymmetric synthesis may be significantly influenced by the unique structural characteristics of this compound. The core of its potential lies in the sterically demanding 2,6-diisopropylphenyl group. In asymmetric catalysis, bulky ligands are crucial for creating a chiral environment around a metal center, which allows for high stereoselectivity in chemical reactions. While the parent compound, 2,6-diisopropylaniline (B50358), is a well-established precursor for widely used bulky ligands such as N-heterocyclic carbenes (NHCs) and NacNac ligands, the N,N-dimethylated derivative presents a largely unexplored scaffold.

Future research is anticipated to focus on the functionalization of the this compound framework to generate novel chiral ligands. The presence of the dimethylamino group offers a different electronic and steric profile compared to the primary amine of its precursor. This could lead to the development of new classes of P,N-ligands, which combine a "soft" phosphorus donor with a "hard" nitrogen donor, a strategy that has proven highly effective in asymmetric catalysis. nih.gov The exploration of these new ligand architectures could unlock novel reactivity and selectivity in a variety of metal-catalyzed transformations, including hydrogenations, cross-coupling reactions, and allylic substitutions. researchgate.net

Furthermore, the inherent properties of this hindered aniline (B41778) could be harnessed to develop chiral versions of non-nucleophilic bases. A chiral proton sponge could be instrumental in asymmetric reactions that are sensitive to the stereochemical environment during proton transfer steps. The synthesis of such molecules represents a challenging but potentially rewarding frontier in organocatalysis. nih.gov

Exploration of Novel Catalytic Roles and Reaction Pathways

The distinct steric and electronic properties of this compound make it a compelling candidate for novel catalytic applications. Its most recognized feature is the significant steric hindrance provided by the two isopropyl groups, which effectively shields the nitrogen atom's lone pair. This structural attribute renders the compound a poor nucleophile while retaining its basicity, classifying it as a non-nucleophilic base. wikipedia.org This characteristic is highly valuable in organic synthesis, where it can be used to promote reactions, such as eliminations, by abstracting a proton without engaging in unwanted nucleophilic side reactions. wikipedia.org

Beyond its role as a hindered base, this compound has been identified as an effective co-initiator in polymerization reactions. chemicalbook.com Specifically, it is employed in two-photon polymerization processes, where it facilitates the generation of reactive species under irradiation to build complex three-dimensional structures. chemicalbook.com Another documented application is its participation in iron-catalyzed oxidative amidation with aldehydes to produce sterically hindered amides. chemicalbook.com

Future research is poised to explore and expand upon these roles. Investigating its efficacy as a non-nucleophilic base across a broader spectrum of organic transformations is a logical next step. There is also potential for this compound to act as a ligand or an additive in transition-metal catalysis, where its steric bulk could stabilize reactive intermediates or modulate the selectivity of a catalytic cycle. The development of new reaction pathways that capitalize on its unique structure could lead to more efficient and selective synthetic methods for constructing complex molecules.

| Catalytic Role | Reaction Type | Function | Reference |

|---|---|---|---|

| Non-Nucleophilic Base | Elimination/Deprotonation | Abstracts protons without acting as a nucleophile due to steric hindrance. | wikipedia.org |

| Co-initiator | Two-Photon Polymerization | Aids in generating reactive species upon light exposure to initiate polymerization. | chemicalbook.com |

| Reactant/Ligand | Iron-Catalyzed Oxidative Amidation | Participates in the formation of hindered amides from aldehydes. | chemicalbook.com |

Development of Next-Generation Advanced Materials

The application of this compound is projected to grow significantly in the field of materials science, particularly in the fabrication of next-generation advanced materials. Its most prominent current use is as a highly efficient co-initiator in two-photon polymerization (2PP). chemicalbook.com 2PP, also known as micro-stereolithography or direct laser writing, is a high-precision 3D printing technology that can create structures with sub-micron resolution. nanoscribe.comcesma.de

In this process, a focused laser beam is used to solidify a liquid photoresist. The solidification only occurs at the laser's focal point where the intensity is high enough to trigger a two-photon absorption event. nanoscribe.com this compound plays a crucial role as a component of the photoinitiator system, which absorbs the light and generates the radicals necessary to start the polymerization of monomers, such as acrylates. nih.gov This technology enables the creation of complex 3D micro- and nanostructures, which are vital for applications in micro-optics, microfluidics, and tissue engineering scaffolds. cesma.densf.gov

Another key area is its use in the synthesis of holographic photopolymer materials. These materials are essential for high-density data storage and advanced imaging systems. The unique properties of this compound contribute to the precise control over the polymerization process required for creating high-resolution holographic recordings. Future research will likely focus on incorporating this compound into novel photoresist formulations to enhance the speed, resolution, and mechanical properties of 3D-printed materials and to develop more sophisticated optical and electronic devices.

| Material Application | Technology | Role of the Compound | Reference |

|---|---|---|---|

| 3D Micro/Nano-fabrication | Two-Photon Polymerization (2PP) | Acts as a co-initiator in the photoresist formulation. | chemicalbook.comnanoscribe.com |

| Data Storage / Imaging | Holographic Photopolymers | Component in the synthesis of holographic materials. |

Deeper Theoretical and Experimental Elucidation of Complex Steric and Electronic Interplay

A comprehensive understanding of the interplay between steric and electronic effects in this compound is fundamental to unlocking its full potential. The molecule's reactivity is dominated by the profound steric hindrance imposed by the two bulky isopropyl groups flanking the dimethylamino group. This steric shielding is primarily responsible for its low nucleophilicity, as it physically obstructs the nitrogen's lone pair from attacking electrophilic centers. rsc.org